Human OCT1 Transporter Inhibition: A Distinct Activity Profile Not Shared by the 3-Methyl Analog
The target compound (CAS 941872-36-2) demonstrates measurable inhibition of human organic cation transporter 1 (OCT1/SLC22A1), with a reported IC50 of 1.38 × 10^5 nM (approximately 138 µM) in HEK293 cells expressing human OCT1, assessed via reduction in ASP+ substrate uptake [1]. In contrast, its closest structural analog—CAS 941890-92-2 (differing only by a methyl group in place of the methoxy substituent)—has no reported OCT1 inhibitory activity in the public domain but instead exhibits potent Factor Xa (FXa) inhibition with an IC50 of 2.02 nM, as identified through a virtual screening campaign of 260,000 NCI compounds followed by in vitro validation [2]. This >68,000-fold divergence in primary target engagement (138,000 nM for OCT1 vs. 2.02 nM for FXa) between two compounds separated by a single methoxy→methyl substitution illustrates the profound target-switching effect mediated by this peripheral substituent.
| Evidence Dimension | Inhibitory potency against distinct molecular targets (OCT1 transporter vs. Factor Xa protease) |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM against human OCT1 (HEK293 cells, ASP+ uptake assay) [1] |
| Comparator Or Baseline | CAS 941890-92-2: IC50 = 2.02 nM against human Factor Xa (in vitro enzymatic assay) [2]; no public OCT1 data available |
| Quantified Difference | Target compound OCT1 IC50 / comparator FXa IC50 ≈ 68,300-fold difference; divergent primary target profiles (transporter vs. coagulation protease) |
| Conditions | Target: HEK293 cells expressing human OCT1, ASP+ substrate uptake measured by microplate reader [1]; Comparator: human FXa enzymatic inhibition assay following virtual screening of NCI Open database (260,000 compounds) [2] |
Why This Matters
For researchers studying hepatic drug uptake, OCT1-mediated drug-drug interactions, or transporter pharmacology, the target compound provides a structurally defined OCT1 inhibitor chemotype, whereas the 3-methyl analog is unsuitable for this application due to its divergent FXa-directed activity profile.
- [1] BindingDB. (n.d.). Affinity Data for Monomer ID 50241341: IC50 = 1.38E+5 nM—Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Molecules 2017, 22(10), 1588. Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. https://doi.org/10.3390/molecules22101588 (Referenced by sMolecule for CAS 941890-92-2 IC50 attribution) View Source
